![molecular formula C15H14N4O2S B2419088 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1060227-29-3](/img/structure/B2419088.png)

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

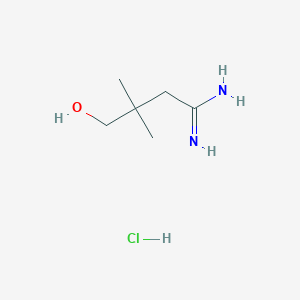

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea, also known as DTPU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is known to exhibit unique properties that make it suitable for use in various laboratory experiments.

Scientific Research Applications

Dimerization Properties

One significant application involves the exploration of dimerization properties through hydrogen bonding. For instance, the study of ureidopyrimidinones, which share structural similarities with the mentioned compound, reveals their capacity to dimerize via quadruple hydrogen bonds. This property is instrumental in the development of supramolecular assemblies, providing a foundation for designing new materials and understanding molecular interactions (Beijer et al., 1998).

Synthesis of Heterocyclic Compounds

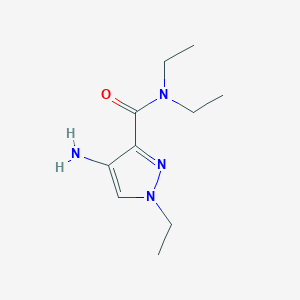

Another application involves the synthesis of novel heterocyclic compounds, which is crucial for developing new pharmaceuticals, materials, and chemicals. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide leads to the formation of thiazolo- and oxazolo[5,4-d]pyrimidines, demonstrating the versatility of pyrimidine derivatives in synthesizing complex molecules (Hurst et al., 1991).

Antibacterial Activity

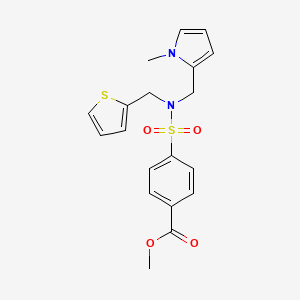

Research also extends to the evaluation of antibacterial activities, where novel heterocyclic compounds containing a sulfonamido moiety, synthesized from pyrimidinyl ureas, have been tested for their effectiveness against bacterial strains. This application underscores the potential of such compounds in contributing to the development of new antibiotics and antimicrobial agents (Azab et al., 2013).

Carbonic Anhydrase Inhibitory Properties

Furthermore, the synthesis of dihydropyrimidinone (DHPM) substituted diaryl ureas and thioureas has revealed their inhibitory effects on human carbonic anhydrase enzymes, highlighting the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).

Urea Derivatives as Cytokinin-like Agents

Urea derivatives have also been recognized for their cytokinin-like activity, significantly influencing plant growth and development. This application is vital for agricultural research, where synthetic compounds like urea derivatives can be used to enhance crop yields and quality (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-9-5-6-11-16-10(2)13(14(20)19(11)8-9)18-15(21)17-12-4-3-7-22-12/h3-8H,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKMJIBGPWVLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CS3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)

![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)

![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)

![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)